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Compound of Interest

Compound Name: C11H21IN2O2

Cat. No.: B12631338 Get Quote

Disclaimer: The following technical guide is based on a comprehensive search for the chemical

compound with the molecular formula C11H21IN2O2. Despite extensive efforts utilizing

established chemical databases and scientific literature repositories, no compound with this

exact formula has been identified. The information presented herein is a theoretical exploration

based on the constituent elements and is intended to serve as a foundational framework

should such a compound be synthesized or identified in the future. All data, protocols, and

pathways are predictive and require experimental validation.

Introduction and Putative Identification
The molecular formula C11H21IN2O2 suggests a moderately complex organic molecule

containing carbon, hydrogen, iodine, nitrogen, and oxygen. The presence of iodine, a halogen

not commonly found in simple organic molecules, hints at a potentially targeted synthesis for

specific functional purposes, such as a tracer in imaging studies or a key component in a

pharmacologically active agent. The nitrogen and oxygen atoms suggest the potential for

amide, amine, hydroxyl, or ether functionalities, contributing to the compound's polarity and

potential for hydrogen bonding.

Based on the molecular formula, a possible candidate structure is an iodinated amino acid

derivative or a related nitrogen-containing heterocyclic compound. For the purpose of this

guide, we will hypothesize a potential structure to facilitate a theoretical discussion of its

properties and potential applications. This hypothetical structure is purely for illustrative

purposes and is not based on any existing data.
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Hypothetical Structure: 4-amino-3-iodo-N,N-dipropylpentanamide

Predicted Physicochemical Properties
A summary of predicted physicochemical properties for a hypothetical C11H21IN2O2
compound is presented below. These values are computational estimates and would require

experimental verification.

Property Predicted Value Notes

Molecular Weight 354.20 g/mol

Calculated based on the

atomic weights of the

constituent elements.

Melting Point 120-135 °C
Estimated based on similar

iodinated organic compounds.

Boiling Point > 400 °C (decomposes)

High boiling point expected

due to polarity and molecular

weight.

Solubility

Sparingly soluble in water;

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Ethanol)

The presence of polar

functional groups and a larger

carbon backbone suggests this

solubility profile.

pKa
Amine group: ~9.5; Amide

group: Neutral

Estimated values for the

primary amine and amide

functionalities.

LogP 2.5 - 3.5

Predicted octanol-water

partition coefficient, suggesting

moderate lipophilicity.

Hypothetical Synthesis and Experimental Protocols
The synthesis of the putative compound 4-amino-3-iodo-N,N-dipropylpentanamide could

theoretically be achieved through a multi-step process. A detailed, albeit theoretical,

experimental protocol is provided below.
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Synthetic Scheme:

Commercially available
4-aminopentanoic acid

Protection of
the amine group

(e.g., with Boc anhydride)

Activation of the
carboxylic acid

(e.g., with EDC/NHS)

Amidation with
di-n-propylamine

Selective iodination
at the alpha-carbon

(e.g., using NIS)

Deprotection of
the amine group
(e.g., with TFA)

4-amino-3-iodo-N,N-
dipropylpentanamide
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Caption: Hypothetical synthetic workflow for C11H21IN2O2.

Detailed Experimental Protocol:

Amine Protection: To a solution of 4-aminopentanoic acid (1 eq.) in a 1:1 mixture of dioxane

and water, add sodium bicarbonate (2.5 eq.). Cool the mixture to 0 °C and add di-tert-butyl

dicarbonate (Boc anhydride, 1.1 eq.) portion-wise. Stir the reaction at room temperature for

12 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. The organic layers

are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield

the Boc-protected amino acid.

Amidation: Dissolve the Boc-protected amino acid (1 eq.), N-hydroxysuccinimide (NHS, 1.2

eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in dichloromethane

(DCM). Stir the mixture at room temperature for 1 hour. Add di-n-propylamine (1.5 eq.) and

continue stirring for 24 hours. Wash the reaction mixture with saturated sodium bicarbonate

solution and brine. The organic layer is dried and concentrated to give the protected amide.

Iodination: Dissolve the protected amide (1 eq.) in tetrahydrofuran (THF) and cool to -78 °C.

Add a solution of lithium diisopropylamide (LDA, 2.2 eq.) in THF dropwise. After stirring for 1

hour, add a solution of N-iodosuccinimide (NIS, 1.5 eq.) in THF. Allow the reaction to warm to

room temperature and stir for 12 hours. Quench the reaction with saturated ammonium

chloride solution and extract with diethyl ether. The combined organic layers are washed,

dried, and concentrated.

Deprotection: Dissolve the iodinated compound in a 1:1 mixture of DCM and trifluoroacetic

acid (TFA). Stir at room temperature for 2 hours. The solvent is removed under reduced

pressure, and the residue is purified by column chromatography to yield the final product.
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Potential Signaling Pathway Involvement
Given the hypothetical structure containing an amino group and its moderate lipophilicity,

C11H21IN2O2 could potentially interact with various biological targets. A plausible, yet entirely

speculative, signaling pathway it might modulate is a G-protein coupled receptor (GPCR)

pathway, possibly as an antagonist or a biased agonist.
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Caption: Postulated GPCR signaling pathway for C11H21IN2O2.

Conclusion and Future Directions
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The chemical formula C11H21IN2O2 represents a novel molecular composition for which no

corresponding compound has been documented in the public scientific domain. This technical

guide has provided a theoretical framework for its potential structure, properties, synthesis, and

biological interactions. The next crucial steps would be the actual synthesis and

characterization of this compound. Should it be successfully created, extensive in vitro and in

vivo studies would be necessary to validate the predicted properties and to explore its potential

as a therapeutic agent or research tool. Researchers in synthetic chemistry and drug discovery

are encouraged to investigate this intriguing molecular formula.

To cite this document: BenchChem. [An In-depth Technical Guide to a Novel Putative
Compound: C11H21IN2O2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12631338#c11h21in2o2-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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